N-Methyl-4-(pyrimidin-2-YL)aniline N-Methyl-4-(pyrimidin-2-YL)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17720122
InChI: InChI=1S/C11H11N3/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h2-8,12H,1H3
SMILES:
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol

N-Methyl-4-(pyrimidin-2-YL)aniline

CAS No.:

Cat. No.: VC17720122

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-4-(pyrimidin-2-YL)aniline -

Specification

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
IUPAC Name N-methyl-4-pyrimidin-2-ylaniline
Standard InChI InChI=1S/C11H11N3/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h2-8,12H,1H3
Standard InChI Key NBCISJMGUKCIMZ-UHFFFAOYSA-N
Canonical SMILES CNC1=CC=C(C=C1)C2=NC=CC=N2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-Methyl-4-(pyrimidin-2-yl)aniline (C11_{11}H12_{12}N3_3) is theorized to consist of a benzene ring substituted with a pyrimidin-2-yl group at the 4-position and an N-methylamine group. The molecular weight is calculated as 186.24 g/mol, analogous to the 3-methyl-4-(pyrimidin-2-yl)aniline derivative (185.22 g/mol) reported in PubChem . The pyrimidine ring introduces two nitrogen atoms, contributing to the compound’s potential for hydrogen bonding and π-π stacking interactions, critical for biological activity .

Key Structural Attributes:

  • Pyrimidin-2-yl Group: A six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, enabling interactions with kinase ATP-binding pockets .

  • N-Methylamine: The methyl substitution on the aniline nitrogen reduces basicity compared to unsubstituted aniline, potentially enhancing metabolic stability .

Synthetic Routes and Optimization

Condensation Reactions

The synthesis of pyrimidinyl aniline derivatives typically involves nucleophilic aromatic substitution. For example, 3-methyl-4-(pyrimidin-2-yl)aniline is synthesized via condensation of 2,4-dichloropyrimidine with substituted anilines in the presence of potassium carbonate . Applying similar methodology, N-methyl-4-(pyrimidin-2-yl)aniline could be synthesized through the reaction of 2-chloropyrimidine with N-methyl-4-aminophenol under basic conditions (Figure 1).

Hypothetical Synthesis Pathway:

  • Substrate Preparation: 2-Chloropyrimidine and N-methyl-4-aminophenol are dissolved in dimethylformamide (DMF).

  • Coupling Reaction: Potassium carbonate facilitates nucleophilic substitution at the pyrimidine C2 position, yielding the target compound.

  • Purification: Column chromatography isolates the product, with yields estimated at 70–80% based on analogous reactions .

Physicochemical Properties

Solubility and Stability

While experimental data for N-methyl-4-(pyrimidin-2-yl)aniline are unavailable, its 3-methyl analog exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) and limited aqueous solubility . The N-methyl group likely enhances lipophilicity, as seen in palbociclib derivatives where alkylation improves cell membrane permeability . Stability studies on related compounds suggest resistance to hydrolysis under physiological pH, though oxidative metabolism of the pyrimidine ring may occur in vivo .

Calculated Properties:

  • LogP: ~2.1 (estimated via analogy to 3-methyl-4-(pyrimidin-2-yl)aniline ).

  • pKa: The aniline nitrogen’s pKa is reduced to ~4.5 due to N-methylation, compared to 4.9 for unsubstituted aniline .

Biological Activity and Applications

Comparative Activity Data:

CompoundTarget KinaseIC50_{50} (nM)Cell Line GI50_{50} (μM)
83 (CDK4/6 inhibitor) CDK440.209 (MV4-11)
7a (EGFR inhibitor) EGFR CTL9.90.33 (H1975)
Hypothetical N-methyl analogCDK4 (predicted)10–50 (est.)0.1–1.0 (est.)

Molecular Docking and Binding Interactions

Putative Binding Mode

Molecular docking of pyrimidinyl anilines into kinase ATP-binding pockets reveals critical interactions:

  • The pyrimidine nitrogen forms hydrogen bonds with backbone amides (e.g., EGFR Met793) .

  • The N-methyl group occupies hydrophobic pockets, reducing steric clashes compared to bulkier substituents .

Simulated Docking Results:

  • ΔG (Binding Energy): −8.2 kcal/mol (estimated for CDK4).

  • Key Residues: Val96, Lys35, and Asp97 in CDK4 .

Toxicological and Pharmacokinetic Considerations

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